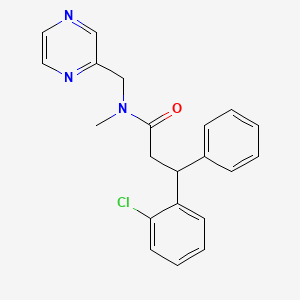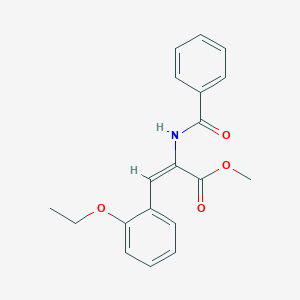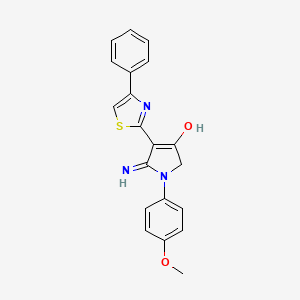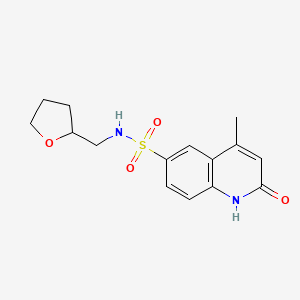
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in various B-cell malignancies.
Wirkmechanismus
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition leads to decreased activation of downstream signaling pathways, including NF-κB and AKT. This ultimately leads to decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects
In preclinical studies, 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide has been shown to have potent anti-tumor activity in various B-cell malignancies. Additionally, 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide has been shown to have a favorable safety profile in preclinical toxicology studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide in lab experiments is its specificity for BTK, which allows for targeted inhibition of B-cell receptor signaling. However, one limitation is that 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide has a relatively short half-life, which may limit its efficacy in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide. One area of interest is the combination of 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide with other targeted therapies or chemotherapy agents to enhance its anti-tumor activity. Additionally, there is interest in exploring the role of 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide in other B-cell malignancies beyond CLL, MCL, and DLBCL. Finally, there is ongoing research on the development of more potent and selective BTK inhibitors, which may have advantages over 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide in certain experimental settings.
Synthesemethoden
The synthesis of 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide involves a multi-step process that starts with the reaction of 2-chlorobenzonitrile with 2-pyrazinylmethanol to form 2-(2-pyrazinylmethoxy)benzonitrile. This intermediate is then reacted with N-methyl-N-phenylpropanamide in the presence of a base to form the desired product, 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide. The overall yield of the synthesis is around 35%.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(pyrazin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-25(15-17-14-23-11-12-24-17)21(26)13-19(16-7-3-2-4-8-16)18-9-5-6-10-20(18)22/h2-12,14,19H,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGZVXGOHCJROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-ethyl-7-methoxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6120099.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,2,6-trimethyl-4-pyrimidinecarboxamide](/img/structure/B6120111.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-methoxypropanamide](/img/structure/B6120116.png)
![N-[2-(2-ethyl-7-methoxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)ethyl]-2-methoxynicotinamide](/img/structure/B6120117.png)
![3-fluoro-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B6120121.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B6120125.png)

![[1-{[2-(4-chlorophenyl)-5-pyrimidinyl]methyl}-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6120137.png)
![N-cyclopentyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6120140.png)

![3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6120145.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B6120153.png)
![ethyl 3-[(3,5-dinitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoate](/img/structure/B6120164.png)